molecular formula C19H20Cl2N2O3S B216190 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216190
M. Wt: 427.3 g/mol
InChI Key: KPBVWMYNNSNSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMP 323 and has been used as a tool in the study of various biological processes.

Mechanism of Action

DMP 323 is a potent and selective inhibitor of PKC. It binds to the regulatory domain of PKC and prevents its activation. This inhibition results in the inhibition of various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
DMP 323 has been shown to have various biochemical and physiological effects. Inhibition of PKC by DMP 323 has been shown to result in the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. DMP 323 has also been shown to inhibit the release of inflammatory cytokines in various cell types.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DMP 323 in lab experiments is its selectivity for PKC. DMP 323 has been shown to be a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various biological processes. However, one of the limitations of using DMP 323 is its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of DMP 323. One of the significant directions is the development of more potent and selective inhibitors of PKC. Another direction is the study of the role of PKC in various disease states such as cancer, diabetes, and cardiovascular disease. Additionally, the development of new methods for the synthesis and purification of DMP 323 could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMP 323 is a potent and selective inhibitor of PKC that has been widely used in scientific research. The synthesis of DMP 323 involves several steps, and it has been used in various scientific research applications. DMP 323 inhibits PKC, resulting in various biochemical and physiological effects. While DMP 323 has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of DMP 323, including the development of more potent and selective inhibitors of PKC and the study of the role of PKC in various disease states.

Synthesis Methods

The synthesis of DMP 323 involves several steps. The first step involves the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. The compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

DMP 323 has been used in various scientific research applications. One of the most significant applications of DMP 323 is in the study of the role of protein kinase C (PKC) in various biological processes. PKC is a family of enzymes that play a crucial role in signal transduction pathways. DMP 323 has been used as a tool to study the effects of PKC inhibition on various cellular processes.

properties

Product Name

3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C19H20Cl2N2O3S

Molecular Weight

427.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)14-2-7-17(20)18(21)12-14/h2-7,12-13H,8-11H2,1H3,(H,22,24)

InChI Key

KPBVWMYNNSNSSO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.